molecular formula C6H9NO B1528513 1-Methoxycyclobutane-1-carbonitrile CAS No. 1443980-01-5

1-Methoxycyclobutane-1-carbonitrile

Cat. No. B1528513
CAS RN: 1443980-01-5
M. Wt: 111.14 g/mol
InChI Key: DTJBZSFLHHEVDX-UHFFFAOYSA-N
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Description

1-Methoxycyclobutane-1-carbonitrile is a chemical compound with the molecular formula C6H9NO . It has a molecular weight of 111.14 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3 . This indicates that the molecule consists of a cyclobutane ring with a methoxy group and a carbonitrile group attached to the same carbon atom.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its exact boiling point is not specified in the sources I found .

Scientific Research Applications

Photochemical Reactions One study explored the photochemical reactions involving naphthalenecarbonitrile and arylalkenes, leading to the formation of cyclobutane adducts and azabutadienes. These compounds result from the rearrangement of azetines formed in the initial step of the reaction. In methanol and methanol-acetonitrile, both β-methoxyethylbenzenes and naphthalenecarbonitrile-alkene-methanol adducts are formed, showcasing the compound's potential in photochemical synthesis and the formation of complex structures under specific conditions (Mella, Fasani, & Albini, 1991).

Synthesis of Heterocycles Another research focus is on the synthesis of heterocycles with biological activity. For instance, 2-Ethoxymethylene-3-oxobutanenitrile, a compound related in structure to 1-Methoxycyclobutane-1-carbonitrile, has been utilized for introducing a three-carbon moiety to amine substrates, leading to the synthesis of various heterocyclic compounds with significant biological activity against bacteria, filamentous fungi, and tumor cells. This highlights the relevance of such compounds in medicinal chemistry and drug development (Černuchová et al., 2005).

Cycloaddition Reactions Research on cycloaddition reactions of steroidal derivatives with 2-chloroacrylonitrile has shown the formation of complex structures such as 17β-acetoxy-16α-chloro-3-methoxy-14,17α-ethenoestra-1,3,5(10)-triene-16β-carbonitrile. These studies provide insights into the reactivity and potential applications of cyclobutane carbonitriles in synthesizing novel steroidal compounds with potential pharmacological properties (Bull, Gordon, & Grundler, 2001).

Impact on Material Properties The inclusion of cyclobutane carbonitrile rings, such as in this compound, has been studied for its effect on the glass transition temperature of vinyl copolymers. The findings indicate that incorporating small-ring monomers like this compound can increase the glass transition temperature of copolymers, which is essential for understanding and designing materials with specific thermal properties (Collette, Gale, & Belletěte, 1980).

Safety and Hazards

The safety information for 1-Methoxycyclobutane-1-carbonitrile indicates that it may be harmful if swallowed and enters airways . It is also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

1-methoxycyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBZSFLHHEVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443980-01-5
Record name 1-methoxycyclobutane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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